4-Chlorophenyl acetate has been identified as a natural product []. This suggests it may be present in biological sources and could have interesting biological properties.
One study describes the synthesis of 4-Chlorophenyl acetate from l-tartaric acid and reports in vitro anticancer activity against the fungus Candida glabrata []. More research is needed to confirm and explore this potential application.
As an organic compound, 4-Chlorophenyl acetate could be a useful intermediate or precursor in various organic syntheses. However, specific examples of its use in this context are not readily available in the scientific literature.
4-Chlorophenyl acetate is an organic compound with the molecular formula and a molecular weight of 170.59 g/mol. It is characterized by a chlorinated phenyl group attached to an acetate moiety, making it a member of the acetate esters. The compound appears as a colorless to pale yellow liquid with a distinctive odor. Its structure features a chlorine atom in the para position relative to the acetate group on the phenyl ring, which influences its chemical reactivity and biological properties .
4-Chlorophenyl acetate exhibits notable biological activity, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives have been studied for their potential antimicrobial and antifungal properties. The presence of the chloro substituent enhances its lipophilicity, potentially facilitating better membrane penetration and biological interactions .
The synthesis of 4-chlorophenyl acetate can be achieved through several methods:
Studies on 4-chlorophenyl acetate have focused on its interactions with enzymes and receptors. It has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in drug design. The compound's ability to modify biological pathways makes it a candidate for further pharmacological studies .
Several compounds share structural similarities with 4-chlorophenyl acetate, including:
The uniqueness of 4-chlorophenyl acetate lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity. The chlorinated phenyl group enhances its lipophilicity and potential interactions with biological targets, making it valuable in medicinal chemistry and organic synthesis .